
(S)-2-((tert-Butoxycarbonyl)amino)-2-(4-nitrophenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-((tert-Butoxycarbonyl)amino)-2-(4-nitrophenyl)acetic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group and a nitrophenyl group. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-2-(4-nitrophenyl)acetic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Acetic Acid Derivative: The protected amino group is then reacted with a suitable acetic acid derivative, often using coupling reagents like dicyclohexylcarbodiimide (DCC) to form the desired product.
Nitration: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)-2-(4-nitrophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Coupling Reactions: The free amine can be coupled with other carboxylic acids or acid chlorides to form amide bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Deprotection: Trifluoroacetic acid, methanol.
Coupling: Dicyclohexylcarbodiimide, N-hydroxysuccinimide.
Major Products
Reduction: 2-((tert-Butoxycarbonyl)amino)-2-(4-aminophenyl)acetic acid.
Deprotection: (S)-2-amino-2-(4-nitrophenyl)acetic acid.
Coupling: Various amide derivatives depending on the coupling partner.
Applications De Recherche Scientifique
(S)-2-((tert-Butoxycarbonyl)amino)-2-(4-nitrophenyl)acetic acid is used in various scientific research applications:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-2-(4-nitrophenyl)acetic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups The Boc-protected amino group can be selectively deprotected to reveal the free amine, which can then interact with other molecules through hydrogen bonding, nucleophilic substitution, and other mechanisms
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-((tert-Butoxycarbonyl)amino)-2-(4-aminophenyl)acetic acid: Similar structure but with an amino group instead of a nitro group.
(S)-2-((tert-Butoxycarbonyl)amino)-2-phenylacetic acid: Lacks the nitro group on the phenyl ring.
(S)-2-amino-2-(4-nitrophenyl)acetic acid: The free amine version of the compound.
Uniqueness
(S)-2-((tert-Butoxycarbonyl)amino)-2-(4-nitrophenyl)acetic acid is unique due to the combination of a Boc-protected amino group and a nitro-substituted phenyl ring. This combination allows for selective deprotection and further functionalization, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Propriétés
Numéro CAS |
336877-68-0 |
|---|---|
Formule moléculaire |
C13H16N2O6 |
Poids moléculaire |
296.28 g/mol |
Nom IUPAC |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(4-nitrophenyl)acetic acid |
InChI |
InChI=1S/C13H16N2O6/c1-13(2,3)21-12(18)14-10(11(16)17)8-4-6-9(7-5-8)15(19)20/h4-7,10H,1-3H3,(H,14,18)(H,16,17)/t10-/m0/s1 |
Clé InChI |
MDWBEVONBWMBJG-JTQLQIEISA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


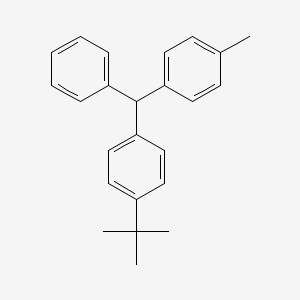

![6-ethyl 3-methyl 2-(2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B14138984.png)
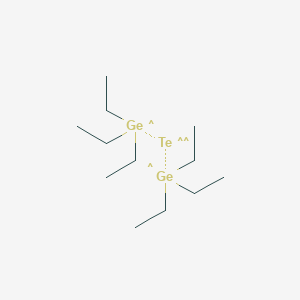
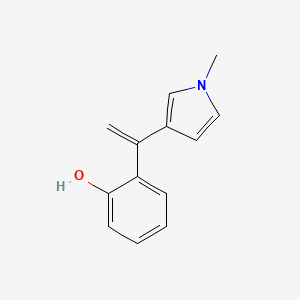
![1'-(4-(tert-butyl)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B14139002.png)

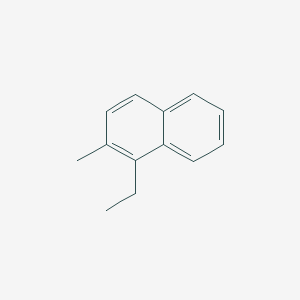

stannane](/img/structure/B14139028.png)
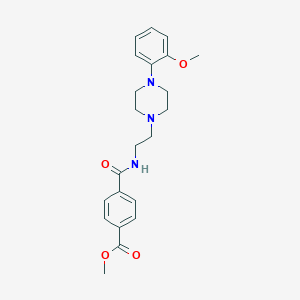

![(E)-3-phenyl-N-[2,2,2-trichloro-1-[3-(dimethylamino)propylamino]ethyl]prop-2-enamide](/img/structure/B14139039.png)

